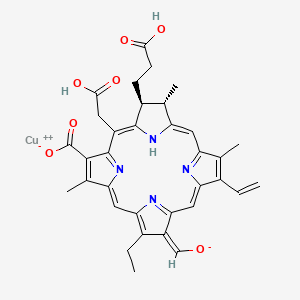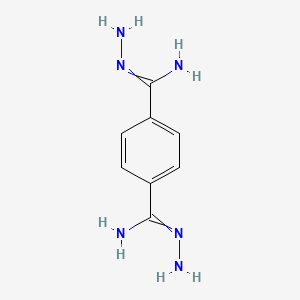
Benzene-1,4-dicarbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-dicarbohydrazonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two carbohydrazonamide groups at the 1 and 4 positions
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of benzene-1,4-dicarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts such as acid catalysts can also improve yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene-1,4-dicarbohydrazonamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene-1,4-dicarbohydrazonamide exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or inhibit essential enzymes. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Benzene-1,2-dicarbohydrazonamide: Similar structure but with carbohydrazonamide groups at the 1 and 2 positions.
Benzene-1,3-dicarbohydrazonamide: Similar structure but with carbohydrazonamide groups at the 1 and 3 positions.
Uniqueness: Benzene-1,4-dicarbohydrazonamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its isomers.
Properties
CAS No. |
19173-40-1 |
|---|---|
Molecular Formula |
C8H12N6 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-N',4-N'-diaminobenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H12N6/c9-7(13-11)5-1-2-6(4-3-5)8(10)14-12/h1-4H,11-12H2,(H2,9,13)(H2,10,14) |
InChI Key |
BYGMMXXTWLJWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)N)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



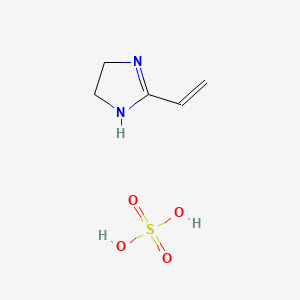
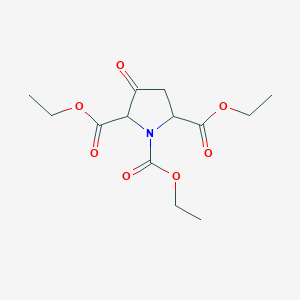

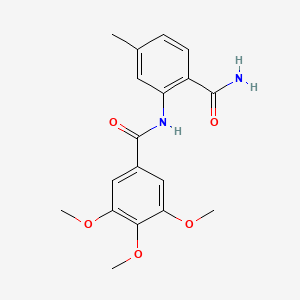
![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)

![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)
![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)

![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
